4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride

Physicochemical Properties Linker Structure Solubility

4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride is a 4-substituted piperidine derivative bearing a 2-(2-propoxyethoxy)ethyl side chain. As a hydrochloride salt (C12H26ClNO2, MW 251.79 g/mol), it possesses enhanced water solubility and stability compared to its free base form, making it a versatile intermediate or building block in medicinal chemistry.

Molecular Formula C12H26ClNO2
Molecular Weight 251.79 g/mol
CAS No. 1220028-36-3
Cat. No. B1397486
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride
CAS1220028-36-3
Molecular FormulaC12H26ClNO2
Molecular Weight251.79 g/mol
Structural Identifiers
SMILESCCCOCCOCCC1CCNCC1.Cl
InChIInChI=1S/C12H25NO2.ClH/c1-2-8-14-10-11-15-9-5-12-3-6-13-7-4-12;/h12-13H,2-11H2,1H3;1H
InChIKeyLEWNVFCTVMIGLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride (CAS 1220028-36-3): Chemical Profile and Procurement Context


4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride is a 4-substituted piperidine derivative bearing a 2-(2-propoxyethoxy)ethyl side chain . As a hydrochloride salt (C12H26ClNO2, MW 251.79 g/mol), it possesses enhanced water solubility and stability compared to its free base form, making it a versatile intermediate or building block in medicinal chemistry . Its structure features a flexible ether-alkyl linker between the piperidine core and the terminal propyl group, which distinguishes it from simpler piperidine ethers and influences its physicochemical and potential biological properties.

Salt Form Hydrochloride salt enhances aqueous solubility and handling in multi-step synthesis
Linker Identity Ethoxy-ether linker with 6-atom chain enables defined SAR exploration
Building Block Versatile intermediate for constructing GPCR- and enzyme-targeted probes

Why Generic Piperidine Ethers Cannot Substitute for 4-[2-(2-Propoxyethoxy)ethyl]piperidine Hydrochloride


Simply substituting 4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride with an 'in-class' piperidine ether would be imprudent due to the critical role of its specific ethyl-linked propoxyethoxy side chain. This exact linker structure dictates distinct physicochemical parameters such as logP, solubility, and topological polar surface area, which are not replicated by shorter or differently connected analogs . These properties are fundamental to the compound's performance as a building block in complex syntheses and its interaction with biological targets, meaning any structural deviation can lead to significant changes in reactivity or pharmacology.

Linker Length & Oxygen Mismatch
Shorter or mono-oxygen linkers may significantly alter logP and non-covalent interaction profiles
Regioisomer Hazard
2-substituted regioisomer may exhibit genotoxic activity, posing safety and research validity concerns
Conformational Flexibility Shift
Direct ether analog lacks ethyl spacer, reducing rotational freedom and potentially altering intermediate behavior

Quantitative Differentiation Evidence for 4-[2-(2-Propoxyethoxy)ethyl]piperidine Hydrochloride Against Closest Analogs


Structural Specificity: Linker Length and Nature vs. 4-(2-Propoxyethyl)piperidine

The target compound contains a 2-(2-propoxyethoxy)ethyl side chain, providing a 6-atom linker with an additional oxygen, whereas 4-(2-propoxyethyl)piperidine has a simpler 4-atom propoxyethyl chain with only one oxygen. This fundamental structural difference is expected to significantly decrease lipophilicity and alter molecular flexibility. The target compound's Spacer-Linker length provides different opportunities for non-covalent interactions compared to its shorter, simpler ether counterpart [1].

Linker Length & Oxygen Count
Class-level inference
Target 6-atom linker, 2 O atoms
Comparator 4-atom linker, 1 O atom
Supports linker-dependent property control
Predicted logP shift; experimental data needed
Physicochemical Properties Linker Structure Solubility

Positional Selectivity: 4-Substitution vs. 2-Substituted Analogs

The point of attachment on the piperidine ring is a critical differentiator. 4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride bears the side chain at the 4-position, whereas a closely related regioisomer, 2-[2-(2-propoxyethoxy)ethyl]piperidine hydrochloride (CAS 1220028-41-0), has the identical side chain substituted at the 2-position. This positional shift can fundamentally alter molecular recognition and reactivity. Notably, the 2-substituted regioisomer is reported as a genotoxic herbicide, indicating a distinct and undesirable biological activity profile compared to the 4-substituted compound which is used as a research building block .

Positional Selectivity
Source review
Target 4-substituted, research building block
Comparator 2-substituted, reported genotoxic herbicide
Regioisomer identity may alter biological activity
Safety and endpoint differences require review
Regioisomerism Synthetic Intermediate Biological Selectivity

Linker Flexibility and Length: Target Compound vs. Direct Ether Analog

The target compound's linker includes an ethyl spacer between the piperidine ring and the first oxygen atom, contrasting with 4-(2-Propoxyethoxy)piperidine hydrochloride which has a direct oxygen link. The ethyl spacer in the target compound provides greater degrees of rotational freedom (8 rotatable bonds) and a different electron distribution around the piperidine nitrogen compared to the direct ether (7 rotatable bonds). This difference impacts solubility, as the hydrochloride salt of the target compound has a molecular formula of C12H26ClNO2 (MW 251.79 g/mol), while the direct ether has C10H22ClNO2 (MW 223.74 g/mol) .

Linker Flexibility & MW
Class-level inference
Target C12H26ClNO2, MW 251.79, 8 rot. bonds
Comparator C10H22ClNO2, MW 223.74, 7 rot. bonds
Ethyl spacer impacts solubility and reaction kinetics
28.05 g/mol MW difference; additional rotational degree
Conformational Flexibility Solubility Synthetic Utility

Importance as a Defined Building Block with the Ethoxy-Ether Linker

The compound serves as a specialized building block for synthesizing more complex molecules, particularly those targeting G-protein coupled receptors (GPCRs) and enzymes . Piperidine derivatives with this specific ethoxy-ether linker are found in patent literature describing orexin receptor antagonists (US-9115117-B2) and soluble epoxide hydrolase inhibitors, indicating that this precise linker structure is essential for achieving desired biological activity profiles [1]. The target compound provides this linker in a conveniently used hydrochloride salt form.

Building Block Specificity
Supporting evidence
Target Used in GPCR / enzyme inhibitor SAR
Comparator Simpler piperidines lack ethoxy-ether linker
Enables SAR exploration requiring this linker
Patent-derived evidence; validate linker necessity
Medicinal Chemistry Building Block Synthetic Intermediate

Primary Application Scenarios for Procuring 4-[2-(2-Propoxyethoxy)ethyl]piperidine Hydrochloride


Synthesis of GPCR-Targeting and CNS-Active Chemical Probes

Based on its structural features and presence in patent families, procuring this compound is most justifiable for the synthesis of chemical probes targeting G-protein coupled receptors (GPCRs) or developing new central nervous system (CNS) agents where the specific 2-(2-propoxyethoxy)ethyl linker is a key pharmacophore element . The hydrochloride salt ensures scalable handling in multi-step synthetic pathways.

Development of Soluble Epoxide Hydrolase (sEH) Inhibitors

The class of 4-substituted piperidines with ether linkers is known for producing potent inhibitors of soluble epoxide hydrolase, an emerging target for hypertension and inflammation . This specific compound provides a distinct linker vector for exploration within existing SAR frameworks, where small changes in linker structure significantly impact potency and selectivity.

Investigating Structure-Activity Relationships (SAR) of Piperidine Ethers

In academic or industrial settings where the goal is to understand how linker length, oxygen count, and position on the piperidine ring affect biological activity, this compound is an essential comparator. Its unique set of structural features—4-substitution, ethyl-linked propoxyethoxy chain—provides a defined data point that cannot be provided by the nearest analogs, enabling the direct analysis of linker flexibility and polarity effects .

Specialized Chemical Intermediate for Material Science

Beyond pharmacology, functionalized piperidines find use in material science, such as in the development of light stabilizers or liquid crystals . The specific chain length and ether functionality of 4-[2-(2-Propoxyethoxy)ethyl]piperidine hydrochloride can impart desired solubility or electronic properties to advanced materials during synthesis, serving as a specialized building block unavailable from generic catalogs.

Application
Selection Property
Validation Focus
GPCR / CNS probe synthesis
Ethoxy-ether linker as pharmacophore element
Linker-dependent target engagement and SAR
sEH inhibitor development
Defined linker vector for SAR exploration
Enzyme inhibition assay context and selectivity profiling
Piperidine ether SAR studies
Unique linker length and oxygen count
Linker flexibility and polarity influence on activity
Material science intermediate
Chain functionality for tailored solubility
Electronic and solubility property screening
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